N-(2,3-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide -

N-(2,3-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Catalog Number: EVT-3782640
CAS Number:
Molecular Formula: C22H17Cl2N5O2S
Molecular Weight: 486.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

  • Compound Description: This compound serves as the active pharmaceutical ingredient (API) in a medication. Its metabolism was studied, revealing that N-methyltransferase acts upon it to create a methylated metabolite. []

5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation

  • Compound Description: This cation is the identified main metabolite of Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, formed through methylation by N-methyltransferase. []

2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives

  • Compound Description: This series of compounds incorporates a 1,2,4-triazole ring with various aryl substituents, investigated for their antibacterial, antifungal, and anti-tuberculosis activities. []

N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide (5a)

  • Compound Description: Part of a series exploring α‐glucosidase inhibition, this compound yielded the highest within its synthesis and was structurally characterized. []

N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide derivatives

  • Compound Description: This series aimed to create compounds with α‐glucosidase inhibitory potential. Structural variations within the series focused on substitutions on the N-phenylacetamide moiety. []

2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohyd-razides

  • Compound Description: This compound served as a starting material for a series of derivatives, explored for their potential as low-toxic, highly active substances due to the presence of the 1,2,4-triazole ring. []

2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-R-acetohydrazides derivatives

  • Compound Description: This series, derived from 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides, was synthesized by reacting with various aldehydes and ketones. []

Morpholin-4-ium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4 H -1,2,4-triazole-3-yl)thio)acetate

  • Compound Description: This compound serves as the active pharmaceutical ingredient (API) in a medication. The paper focuses on developing an HPLC method to determine the presence of impurities in the bulk drug substance. []
  • Compound Description: These three compounds are identified as potential impurities present in the bulk drug substance of Morpholin-4-ium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4 H -1,2,4-triazole-3-yl)thio)acetate. []

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide (5a-h) derivatives

  • Compound Description: This series of compounds, containing a 1,2,4-triazole ring with various aryl substituents on the acetamide nitrogen, were investigated for their anticancer activities. []

N-(5-acetyl-4-methylthiazol-2-yl)-2-((5-((4-aminophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (5f)

  • Compound Description: This compound, belonging to the 2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives, showed significant cytotoxicity and apoptosis induction among the series. []
  • Compound Description: These compounds, synthesized from theophylline-7-acetic acid (acefylline), were tested for their inhibitory potential against cancer cell lines A549 (lung) and MCF-7 (breast). []

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g)

  • Compound Description: This acefylline-1,2,4-triazole hybrid displayed the most potent antiproliferative activity amongst its series against both A549 and MCF-7 cancer cell lines. []

3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives

  • Compound Description: This series of compounds, featuring various heterocyclic moieties, was synthesized and evaluated for antioxidant and anticancer activity against U-87 (glioblastoma) and MDA-MB-231 (breast cancer) cell lines. []

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

  • Compound Description: These two compounds, from the 3-[(4-Methoxyphenyl)amino]propanehydrazide series, demonstrated higher antioxidant potential than ascorbic acid in DPPH radical scavenging assays. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This compound, part of the 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives, displayed potent cytotoxic activity against the U-87 glioblastoma cell line. []

N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (1)

  • Compound Description: This compound was identified as a novel IDO1 inhibitor through high-throughput screening. [, ]

1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea (47)

  • Compound Description: A potent IDO1 inhibitor developed through a structure-activity relationship study based on compound 1. X-ray crystallography revealed unique sulfur-aromatic interactions with the IDO1 binding site. [, ]

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

  • Compound Description: An acefylline derivative with potent antiproliferative activity against the human liver carcinoma (Hep G2) cell line. []

4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole and 4-amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole derivatives

  • Compound Description: This series of 1,2,4-triazole derivatives, synthesized by reacting specific thiones with 2-chloro-N-(benzothiazole-2-yl)acetamides, was investigated for antimicrobial activity. []

4-Amino-N-1H-1,2,4-triazol-3-yl-benzenesulfonamide

  • Compound Description: This compound features a 1,2,4-triazole ring substituted with a benzenesulfonamide group. Its solubility properties were studied as part of a series on pharmaceutical compounds. []

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

  • Compound Description: Identified through virtual screening as a potential FGFR-1 inhibitor based on its pharmacophoric similarity to infigratinib, a drug used in the treatment of cholangiocarcinoma. []
  • Compound Description: Identified as potential reverse transcriptase inhibitors based on their binding affinities predicted through computational docking studies. []
  • Compound Description: These 1,2,4-triazole derivatives exhibited the highest antimicrobial activity within their series against a panel of bacteria and fungi. []

Properties

Product Name

N-(2,3-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

IUPAC Name

N-(2,3-dichlorophenyl)-2-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C22H17Cl2N5O2S

Molecular Weight

486.4 g/mol

InChI

InChI=1S/C22H17Cl2N5O2S/c1-31-16-7-5-15(6-8-16)29-21(14-9-11-25-12-10-14)27-28-22(29)32-13-19(30)26-18-4-2-3-17(23)20(18)24/h2-12H,13H2,1H3,(H,26,30)

InChI Key

ZDCKAVSNQYSGGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.